molecular formula C9H11NO2 B14010842 3-acetyl-2,6-dimethyl-1H-pyridin-4-one CAS No. 18332-92-8

3-acetyl-2,6-dimethyl-1H-pyridin-4-one

Cat. No.: B14010842
CAS No.: 18332-92-8
M. Wt: 165.19 g/mol
InChI Key: AICGJYQFHUWWHJ-UHFFFAOYSA-N
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Description

3-acetyl-2,6-dimethyl-1H-pyridin-4-one is a heterocyclic compound with a pyridine ring substituted with acetyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2,6-dimethyl-1H-pyridin-4-one typically involves the acetylation of 2,6-dimethylpyridin-4-one. One common method is the reaction of 2,6-dimethylpyridin-4-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-2,6-dimethyl-1H-pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the acetyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-acetyl-2,6-dimethyl-1H-pyridin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-acetyl-2,6-dimethyl-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. The acetyl group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylpyridin-4-one: Lacks the acetyl group but shares the pyridine core structure.

    3-acetylpyridin-4-one: Similar structure but without the methyl groups at positions 2 and 6.

    2,6-dimethyl-3-pyridinol: Contains a hydroxyl group instead of an acetyl group.

Uniqueness

3-acetyl-2,6-dimethyl-1H-pyridin-4-one is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

18332-92-8

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-acetyl-2,6-dimethyl-1H-pyridin-4-one

InChI

InChI=1S/C9H11NO2/c1-5-4-8(12)9(7(3)11)6(2)10-5/h4H,1-3H3,(H,10,12)

InChI Key

AICGJYQFHUWWHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(N1)C)C(=O)C

Origin of Product

United States

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